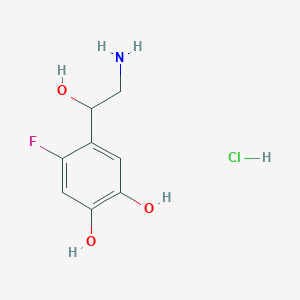

6-Fluoronorepinephrine hydrochloride

Cat. No. B1624506

Key on ui cas rn:

70952-50-0

M. Wt: 223.63 g/mol

InChI Key: QGDCLYPALFHCCD-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05254726

Procedure details

FIG. 6 shows HPLC traces of a reaction mixture resulting from the incubation of dopamine with dopamine β-hydroxylase; (a) reaction at 1 min; (b) reaction at 1 h; and (c) coinjection of b with racemic NE. In less than 1 hour, a peak corresponding to (-)-NE (retention time 6.7 minutes) appeared when the enzyme mixture which contained dopamine as substrate was injected onto a chiral HPLC column; (+)-NE was not observed (FIG. 6). FIG. 7 shows HPLC traces of a reaction mixture resulting from the incubation of 6-fluorodopamine with dopamine β-hydroxylase: (a) reaction at 2 min; (b) reaction at 1 h; and (c) coinjection of b with racemic 6-FNE. An analogous result was obtained when 6-fluorodopamine was used as a substrate; a new HPLC peak at 18 minutes appeared (FIG. 7). Thus UV peak coeluted with the first radioactive peak collected from 6-[18F]FNE. Thus the levorotatory isomers of both NE and 6-FNE elute before their respective dextrorotatory enantiomers. This order of elution was also recently reported by Maeda et al., Appl. Radiat. Isot., 41, 463 (1990) the disclosure of which is incorporated by reference herein, for [11C]octopamine enantiomers when a Crownpak CR(+) HPLC column was used.

[Compound]

Name

( a )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[Si](C#N)(C)(C)C.[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH:13]1[C:18]([OH:19])=[C:17]([OH:20])[CH:16]=[C:15]([F:21])[C:14]=1[CH:22](O)[CH2:23][NH2:24].Cl>>[F:21][C:15]1[C:14]([CH2:22][CH2:23][NH2:24])=[CH:13][C:18]([OH:19])=[C:17]([OH:20])[CH:16]=1 |f:1.2.3.4.5.6,7.8|

|

Inputs

Step One

[Compound]

|

Name

|

( a )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Si](C)(C)(C)C#N

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[H-].[H-].[H-].[Li+].[Al+3]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=C(C(=CC(=C1O)O)F)C(CN)O.Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

An analogous result

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1=CC(=C(C=C1CCN)O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |